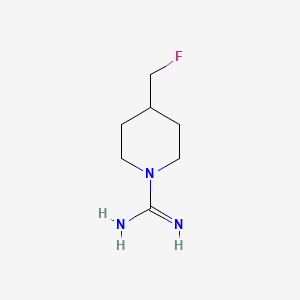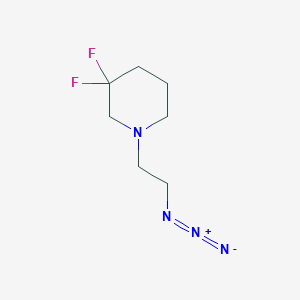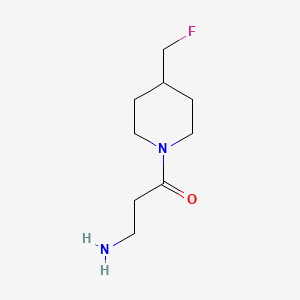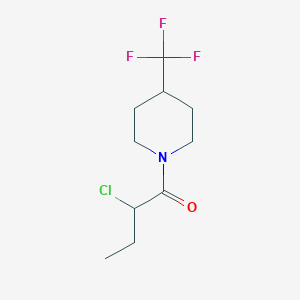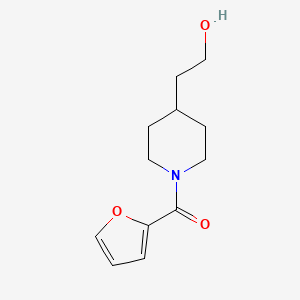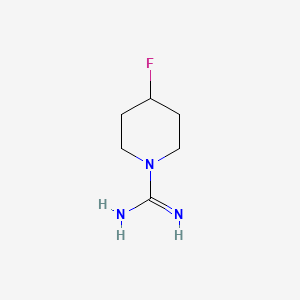
4-氟代哌啶-1-甲酰胺
描述
4-Fluoropiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C6H12FN3 and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoropiperidine-1-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoropiperidine-1-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和催化4-氟代哌啶的合成,包括 4-氟代哌啶-1-甲酰胺,通常涉及创新方法,以提高收率、选择性和成本效益。例如,氮杂-Prins 环化方法提供了一种方便的途径来合成具有高顺式选择性的 4-氟代哌啶,展示了该化合物作为有机合成中有价值的中间体的潜力 (Yadav 等,2010)。此外,4-氟代哌啶衍生物已被探索作为金属络合中的配体,展示了在催化中的应用,例如二氧化碳和环氧化物的催化共聚 (Walther 等,2006)。
放射性示踪剂开发对 1,4-二取代的 3-[18F]氟代哌啶的研究,与 4-氟代哌啶-1-甲酰胺密切相关,突出了其在开发用于正电子发射断层扫描 (PET) 的放射性示踪剂中的应用。这些化合物用作放射性示踪剂开发的新型构建模块,旨在可视化 NR2B NMDA 受体,尽管在实现足以有效成像的脑摄取方面仍然存在挑战 (Koudih 等,2012)。
抗菌剂对甲酰胺衍生物在抗菌应用中的探索揭示了 4-氟代哌啶-1-甲酰胺和相关化合物的潜力。例如,噻唑-甲酰胺衍生物已显示出对革兰氏阳性菌、革兰氏阴性菌和真菌感染有希望的抗菌活性。此类化合物靶向特定的生化途径,例如 GlcN-6-P 合成酶,表明了一种对抗菌耐药性的新方法 (Omar 等,2020)。
聚合酶抑制剂对苯并咪唑甲酰胺衍生物的研究,包括那些与 4-氟代哌啶-1-甲酰胺在结构上相关的衍生物,强调了它们作为聚(ADP-核糖)聚合酶 (PARP) 的有效抑制剂的潜力。这些化合物在细胞实验中表现出显着的功效,并对癌症治疗有影响,突出了 4-氟代哌啶衍生物在药物化学中的多功能性 (Penning 等,2010)。
作用机制
Target of Action
The primary targets of 4-Fluoropiperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cellular homeostasis. BRAF is a protein kinase involved in directing cell growth, while CDK2 is a key regulator of cell cycle progression .
Mode of Action
4-Fluoropiperidine-1-carboximidamide interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the signaling pathways regulated by these proteins, leading to alterations in cell growth and division .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted inhibitory action. By inhibiting EGFR, BRAF, and CDK2, it disrupts the MAPK/ERK pathway, the PI3K/Akt pathway, and the cell cycle progression pathway . These pathways are critical for cell proliferation, survival, and differentiation. The disruption of these pathways leads to the inhibition of cell growth and division .
Pharmacokinetics
These properties would determine the compound’s absorption rate, its distribution within the body, its metabolic stability, and its rate of elimination .
Result of Action
The molecular and cellular effects of 4-Fluoropiperidine-1-carboximidamide’s action include the inhibition of cell proliferation and the induction of cell death . By inhibiting key proteins involved in cell growth and division, the compound effectively halts these processes, leading to a decrease in cell proliferation .
生化分析
Biochemical Properties
4-Fluoropiperidine-1-carboximidamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as epidermal growth factor receptor (EGFR), BRAF, and cyclin-dependent kinase 2 (CDK2). These interactions are primarily inhibitory, leading to a decrease in the activity of these enzymes. The compound’s ability to inhibit these enzymes makes it a potential candidate for anticancer therapies, as these enzymes are often overactive in cancer cells .
Cellular Effects
The effects of 4-Fluoropiperidine-1-carboximidamide on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways. Specifically, it affects the EGFR signaling pathway, leading to reduced cell growth and division. Additionally, 4-Fluoropiperidine-1-carboximidamide can alter gene expression patterns, resulting in the downregulation of genes associated with cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4-Fluoropiperidine-1-carboximidamide exerts its effects through binding interactions with key biomolecules. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity. This inhibition is achieved through competitive binding, where 4-Fluoropiperidine-1-carboximidamide competes with the natural substrates of these enzymes. Additionally, the compound can induce conformational changes in these enzymes, further reducing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoropiperidine-1-carboximidamide have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that the compound can maintain its inhibitory effects on cellular function for extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 4-Fluoropiperidine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects .
Metabolic Pathways
4-Fluoropiperidine-1-carboximidamide is involved in several metabolic pathways, primarily those related to its degradation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. These metabolites are then excreted from the body through urine. The interaction of 4-Fluoropiperidine-1-carboximidamide with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Fluoropiperidine-1-carboximidamide is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Fluoropiperidine-1-carboximidamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. These targeting signals ensure that 4-Fluoropiperidine-1-carboximidamide reaches its intended sites of action within the cell .
属性
IUPAC Name |
4-fluoropiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN3/c7-5-1-3-10(4-2-5)6(8)9/h5H,1-4H2,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFWQSFVMLUFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





